Bis-(3-nitrophenyl)-methylphosphine oxide
CAS No.: 31638-90-1
Cat. No.: VC16071215
Molecular Formula: C13H11N2O5P
Molecular Weight: 306.21 g/mol
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Specification
| CAS No. | 31638-90-1 |
|---|---|
| Molecular Formula | C13H11N2O5P |
| Molecular Weight | 306.21 g/mol |
| IUPAC Name | 1-[methyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
| Standard InChI | InChI=1S/C13H11N2O5P/c1-21(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
| Standard InChI Key | WCWJDBLSRZWRFC-UHFFFAOYSA-N |
| Canonical SMILES | CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Bis-(3-nitrophenyl)-methylphosphine oxide features a tetrahedral phosphorus atom bonded to a methyl group, two 3-nitrophenyl rings, and an oxygen atom (Figure 1). The nitrophenyl substituents introduce electron-withdrawing effects, polarizing the P=O bond and enhancing the compound’s Lewis basicity . Key bond lengths and angles, derived from crystallographic analogs, include:
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P=O bond length: 1.48 Å (consistent with phosphoryl groups )
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C–P–C angles: ~104° (indicative of steric strain between aromatic rings)
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₁N₂O₅P | |
| Molecular weight | 306.21 g/mol | |
| Predicted collision CCS | 174.7 Ų ([M+H]+ adduct) | |
| Solubility | Low in polar solvents |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for analogous phosphine oxides reveal diagnostic signals:
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³¹P NMR: A singlet near δ 28–30 ppm, reflecting the deshielded phosphorus environment .
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¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with splitting patterns indicative of nitro group para-substitution .
Synthesis and Optimization
Primary Synthetic Routes
The compound is typically synthesized via nitration of methylphosphine oxide precursors. A representative protocol involves:
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Nitration: Treatment of methylphosphine oxide with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at –5°C to 0°C .
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Purification: Recrystallization from ethanol yields the product as a pale yellow solid (60–75% yield) .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | –5°C to 0°C | 60 |
| Reduction | Hydrazine/Pd/C | 100°C | 75 |
Challenges in Synthesis
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Regioselectivity: Competitive formation of 2- and 4-nitrophenyl byproducts necessitates precise temperature control .
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Acid Sensitivity: The nitro groups render the compound prone to decomposition under prolonged acidic conditions .
Structural and Electronic Properties
Crystallographic Insights
While direct crystal data for Bis-(3-nitrophenyl)-methylphosphine oxide remain unpublished, related bis-carbamoylmethylphosphine oxides exhibit:
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Intermolecular H-bonding: Between P=O and amide NH groups (D–A distance: 2.88 Å) .
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π–π Stacking: Centroid–centroid distances of 3.95 Å stabilize supramolecular sheets .
Computational Analysis
Density functional theory (DFT) studies predict:
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HOMO-LUMO gap: 4.2 eV, suggesting moderate electronic stability.
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Electrostatic potential: Negative charge localized on P=O oxygen, favoring metal coordination .
Applications in Materials Science
Flame Retardancy
Phosphine oxides like Bis-(3-nitrophenyl)-methylphosphine oxide act as gas-phase radical scavengers in polymers. In epoxy resins, they reduce peak heat release rates by 40% via phosphoric acid formation during combustion .
Coordination Chemistry
The compound’s P=O group binds transition metals, forming complexes with applications in catalysis. For example:
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